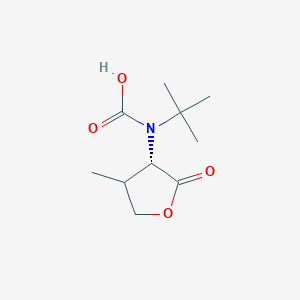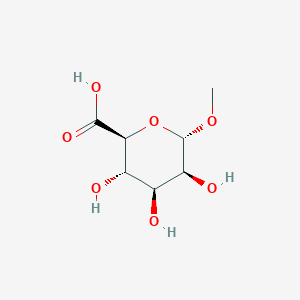![molecular formula C11H8N2O4 B12868414 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12868414.png)
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetonitrile is a compound belonging to the benzoxazole family, which is known for its diverse applications in medicinal, pharmaceutical, and industrial fields. Benzoxazoles are bicyclic planar molecules that have been extensively used as starting materials for various mechanistic approaches in drug discovery .
Vorbereitungsmethoden
The synthesis of 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetonitrile typically involves the reaction between 2-aminophenol and an aldehyde in the presence of a base such as potassium carbonate (K₂CO₃) and an oxidant like tert-butyl hydroperoxide (TBHP). This reaction is often carried out in solvents like methyl cyanide or dimethyl sulfoxide (DMSO) under argon atmosphere with blue LED radiation . The yield of this reaction can range from 58% to 92%, depending on the specific conditions and reactants used .
Analyse Chemischer Reaktionen
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like TBHP.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include bases like K₂CO₃ and oxidants like TBHP. The major products formed depend on the type of reaction and the specific conditions employed .
Wissenschaftliche Forschungsanwendungen
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of various benzoxazole derivatives.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetonitrile involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives have been shown to exhibit antimicrobial activity by inhibiting the growth of bacteria and fungi. They also demonstrate anticancer activity by inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetonitrile can be compared with other benzoxazole derivatives, such as:
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-acetonitrile: Similar in structure but differs in the position of the acetonitrile group.
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetonitrile: Another structural isomer with the acetonitrile group at a different position.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to their structural differences .
Eigenschaften
Molekularformel |
C11H8N2O4 |
|---|---|
Molekulargewicht |
232.19 g/mol |
IUPAC-Name |
2-[5-(cyanomethyl)-1,3-benzoxazol-2-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C11H8N2O4/c12-4-3-6-1-2-8-7(5-6)13-10(17-8)9(14)11(15)16/h1-2,5,9,14H,3H2,(H,15,16) |
InChI-Schlüssel |
OQSUIMQVCODNAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1CC#N)N=C(O2)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzo[d]oxazole-2,6-dicarbaldehyde](/img/structure/B12868357.png)




![3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazole](/img/structure/B12868384.png)

![(S)-2-(4'-Methoxy-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid](/img/structure/B12868394.png)

![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]styrene](/img/structure/B12868399.png)


